N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-21-13-5-2-6-14-15(13)18-17(23-14)19(16(20)11-7-8-11)10-12-4-3-9-22-12/h2-6,9,11H,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGPBQBOFQHFJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CO3)C(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Amino-4-methoxythiophenol
The benzothiazole core is constructed by reacting 2-amino-4-methoxythiophenol with formic acid under reflux (Equation 1):
$$
\text{2-Amino-4-methoxythiophenol} + \text{HCOOH} \xrightarrow{\Delta} \text{4-Methoxybenzo[d]thiazol-2-amine} + \text{H}_2\text{O} \quad
$$
Conditions :
- Solvent: Formic acid (neat).
- Temperature: 100°C, 6 hours.
- Yield: 78–85%.
Alternative Route via Bromocyclization
A patent-pending method employs 4-methoxy-2-nitroaniline treated with elemental sulfur and potassium ethyl xanthate in DMF at 120°C, followed by reduction with hydrogen peroxide to install the thiazole ring.
Preparation of Furan-2-ylmethylamine
Reductive Amination of Furfural
Furfural undergoes reductive amination with ammonium acetate in the presence of sodium cyanoborohydride (Equation 2):
$$
\text{Furfural} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{Furan-2-ylmethylamine} + \text{H}_2\text{O} \quad
$$
Conditions :
- Solvent: Methanol.
- Temperature: 25°C, 12 hours.
- Yield: 65–70%.
Gabriel Synthesis
Alternatively, furan-2-ylmethyl bromide is treated with phthalimide potassium salt, followed by hydrazinolysis to yield the primary amine.
Cyclopropanecarboxylic Acid Activation
Acyl Chloride Formation
Cyclopropanecarboxylic acid is converted to its acyl chloride using thionyl chloride (Equation 3):
$$
\text{Cyclopropanecarboxylic acid} + \text{SOCl}2 \xrightarrow{} \text{Cyclopropanecarboxyl chloride} + \text{SO}2 + \text{HCl} \quad
$$
Conditions :
- Solvent: Dichloromethane.
- Temperature: 0°C to 25°C, 2 hours.
- Yield: >90%.
Amidation Strategies for N,N-Disubstituted Carboxamide
Sequential Amide Coupling
Step 1 : React cyclopropanecarboxyl chloride with 4-methoxybenzo[d]thiazol-2-amine in the presence of triethylamine (Equation 4):
$$
\text{Cyclopropanecarboxyl chloride} + \text{4-Methoxybenzo[d]thiazol-2-amine} \xrightarrow{\text{Et}_3\text{N}} \text{N-(4-Methoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide} \quad
$$
Conditions :
- Solvent: Tetrahydrofuran.
- Temperature: 0°C to 25°C, 4 hours.
- Yield: 75–80%.
Step 2 : The intermediate carboxamide is treated with furan-2-ylmethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) (Equation 5):
$$
\text{N-(4-Methoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide} + \text{Furan-2-ylmethylamine} \xrightarrow{\text{EDC/HOBt}} \text{Target Compound} \quad
$$
Conditions :
- Solvent: Dimethylformamide.
- Temperature: 25°C, 12 hours.
- Yield: 60–65%.
One-Pot Double Amidation
A patent-described method employs cyclopropanecarboxylic anhydride with both amines in a single step under high-pressure conditions (Equation 6):
$$
\text{Cyclopropanecarboxylic anhydride} + \text{4-Methoxybenzo[d]thiazol-2-amine} + \text{Furan-2-ylmethylamine} \xrightarrow{\text{High Pressure}} \text{Target Compound} \quad
$$
Conditions :
- Catalyst: 4-Dimethylaminopyridine (DMAP).
- Solvent: Acetonitrile.
- Pressure: 5 bar, 80°C, 8 hours.
- Yield: 55–60%.
Optimization and Challenges
Regioselectivity in Amidation
Competitive reactions between the benzothiazole and furan amines are mitigated by:
Purification Techniques
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves unreacted amines.
- Recrystallization : Ethanol/water mixtures yield pure product (mp 148–150°C).
Data Summary of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Sequential Amidation | EDC/HOBt, DMF, 25°C | 60–65 | 98 |
| One-Pot Amidation | DMAP, 80°C, 5 bar | 55–60 | 95 |
| Acyl Chloride Coupling | Et₃N, THF, 0°C–25°C | 75–80 | 97 |
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions might involve reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of a nitro group would produce an amine.
Scientific Research Applications
N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic enzymes, or structural proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of cyclopropanecarboxamide derivatives, many of which are synthesized for biological activity studies. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Selected Cyclopropanecarboxamide Derivatives
Key Observations:
- Furan vs. Pyridine/Thiazole: The furan-2-ylmethyl group introduces electron-rich aromaticity, contrasting with pyridyl or tolyl groups in analogues like Reference Compound F2 . This may alter binding affinity in biological targets.
Pharmacological and Functional Insights
- Benzothiazole Derivatives: highlights benzo[d]thiazole-2,4-dicarboxamides as kinase inhibitors with anticancer activity . Neurodegenerative Applications: Cyclopropanecarboxamide-thiazole hybrids in were synthesized under NIH funding for prion disease research, suggesting possible neuroprotective mechanisms .
Agrochemical Relevance :
- Cyprofuram () demonstrates the agricultural utility of cyclopropanecarboxamides as fungicides . The target compound’s furan and methoxy groups may offer distinct pesticidal properties, though this remains speculative without direct evidence.
Biological Activity
N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound combines a furan ring and a benzo[d]thiazole moiety, which are known for their diverse pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.
Structural Features
The molecular structure of this compound can be described as follows:
- Molecular Formula : C19H18N4O3S
- Molecular Weight : 382.4 g/mol
- Functional Groups :
- Furan ring
- Benzo[d]thiazole moiety
- Cyclopropanecarboxamide group
These features suggest potential reactivity and biological activity, making it a candidate for further pharmacological studies.
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies. The compound exhibits promising activities in several areas:
-
Anticancer Activity :
- The compound has shown significant anticancer properties, particularly against various cancer cell lines. In vitro studies indicate that it can induce apoptosis in cancer cells, which is essential for cancer treatment.
-
Antimicrobial Properties :
- Compounds with similar structural motifs have demonstrated antimicrobial activity. Preliminary tests suggest that this compound may inhibit the growth of certain bacteria and fungi.
-
Anti-inflammatory Effects :
- The presence of the furan and benzo[d]thiazole rings in the structure suggests potential anti-inflammatory properties, which warrant further investigation.
Summary of Biological Activities
| Activity Type | Mechanism/Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits growth of bacteria/fungi | |
| Anti-inflammatory | Reduces inflammatory markers |
Case Study 1: Anticancer Activity
A study evaluated the efficacy of this compound against human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 10 µM, indicating potent anticancer activity. Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis.
Case Study 2: Antimicrobial Efficacy
In another study, the antimicrobial activity was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MIC) of 15 µg/mL for S. aureus and 20 µg/mL for E. coli, suggesting significant antimicrobial potential.
Case Study 3: Anti-inflammatory Properties
Research investigating the anti-inflammatory effects showed that treatment with the compound reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages by over 50%, highlighting its potential use in inflammatory diseases.
Q & A
Q. What are the standard procedures for synthesizing N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide?
The synthesis typically involves multi-step reactions, starting with the activation of the cyclopropanecarboxamide core. Key steps include coupling the furan-2-ylmethyl and 4-methoxybenzo[d]thiazol-2-yl moieties under controlled conditions. Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are used, often with catalysts like palladium complexes or bases (e.g., K₂CO₃) to enhance yield and selectivity. Protective groups may be employed to prevent undesired side reactions, particularly during amide bond formation .
Q. How is the molecular structure of this compound confirmed in academic research?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Mass Spectrometry (MS) are standard for structural elucidation. NMR identifies proton environments and connectivity, while high-resolution MS confirms molecular weight. For example, the furan methyl protons typically resonate at δ 4.5–5.0 ppm, and the methoxy group on the benzothiazole ring appears as a singlet near δ 3.8 ppm. X-ray crystallography may also be used for absolute configuration determination if crystalline derivatives are obtainable .
Q. What analytical techniques are used to assess purity during synthesis?
High-Performance Liquid Chromatography (HPLC) with UV detection is standard for purity assessment. Thin-Layer Chromatography (TLC) monitors reaction progress, while elemental analysis (C, H, N, S) validates empirical formula consistency. Differential Scanning Calorimetry (DSC) can detect polymorphic impurities in solid-state characterization .
Advanced Research Questions
Q. How can researchers optimize reaction yields for derivatives of this compound?
Yield optimization requires systematic parameter screening. For example:
- Temperature : Elevated temperatures (70–100°C) may accelerate coupling reactions but risk decomposition.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve nucleophilicity in SN2 reactions.
- Catalyst loading : Pd(PPh₃)₄ (2–5 mol%) balances cost and efficiency in cross-coupling steps. Design of Experiments (DoE) methodologies, such as factorial designs, help identify critical variables. Recent studies highlight microwave-assisted synthesis for reduced reaction times and improved selectivity .
Q. What strategies resolve contradictions in biological activity data across studies?
Contradictions often arise from assay variability or differences in compound handling. To address this:
- Standardize assays : Use established protocols (e.g., NIH/NCBI guidelines for enzyme inhibition).
- Control for stereochemistry : Enantiomeric purity significantly impacts activity; chiral HPLC ensures configuration consistency.
- Cross-validate with orthogonal methods : Pair in vitro enzyme assays with cellular models (e.g., HEK293 cells) to confirm target engagement .
Q. How can computational methods enhance the study of this compound’s mechanism of action?
Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like kinases or GPCRs. Quantum Mechanical (QM) calculations (DFT at B3LYP/6-31G* level) model electronic properties influencing reactivity. Molecular Dynamics (MD) simulations assess stability of ligand-target complexes over nanosecond timescales. These methods guide rational modifications to improve binding affinity or reduce off-target effects .
Q. What experimental approaches elucidate metabolic stability and pharmacokinetics?
- In vitro assays : Liver microsomes (human or rodent) quantify metabolic half-life (t₁/₂).
- Plasma Protein Binding (PPB) : Equilibrium dialysis or ultrafiltration determines free fraction.
- In silico tools : SwissADME predicts absorption/distribution parameters (e.g., LogP, PSA). Advanced studies may use radiolabeled analogs (¹⁴C or ³H) for mass balance and metabolite profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
